![molecular formula C16H17N5O2S B2613238 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 692737-10-3](/img/structure/B2613238.png)
6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone" belongs to the class of triazole derivatives. These compounds are known for their significant chemical and biological activities, making them of great interest to researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves a multistep process:
Formation of the triazole ring: : The synthesis usually begins with the preparation of the 1,2,4-triazole ring, involving condensation of hydrazides with dithiocarbamate followed by cyclization under acidic or basic conditions.
Pyridazinone formation: : The next step is the attachment of the pyridazinone moiety, which is often achieved through condensation reactions with hydrazones or hydrazides.
Substitution reactions: : The final compound is obtained by performing substitution reactions to introduce the methylsulfanyl and ethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. Batch reactors and continuous flow systems can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methylsulfanyl group, converting it to sulfoxide or sulfone.
Reduction: : Reduction reactions can reverse oxidized forms or modify the triazole and pyridazinone rings under specific conditions.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, mainly at the triazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.
Substitution: : Reagents like alkyl halides, acetylating agents.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced triazole and pyridazinone derivatives.
Substitution Products: : Alkylated or acetylated derivatives.
Scientific Research Applications
This compound is of interest in various scientific fields due to its diverse applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: : The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: : Preliminary studies suggest that it may have antimicrobial, antifungal, and anticancer properties, warranting further investigation.
Industry: : It is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors in biological systems that are sensitive to its structure and functional groups.
Pathways Involved: : Various signaling pathways that are modulated by the compound, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Compared to other triazole and pyridazinone derivatives, 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both a triazole ring and a pyridazinone moiety, enhancing its chemical and biological versatility.
Similar Compounds
Triazole Derivatives: : 1,2,4-Triazole, 3-methyl-1,2,4-triazole.
Pyridazinone Derivatives: : 3(2H)-pyridazinone, 6-methyl-2-phenylpyridazin-3(2H)-one.
Hopefully, this deep dive into the world of this compound satisfied your curiosity! Anything else tickling your brain?
Properties
IUPAC Name |
6-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-20-13(17-18-16(20)24-2)11-23-14-9-10-15(22)21(19-14)12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSQSRISHYNYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
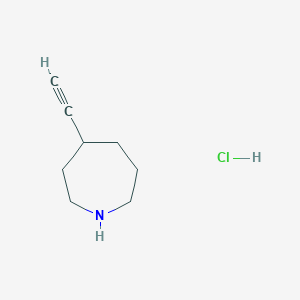
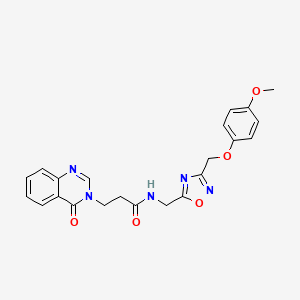
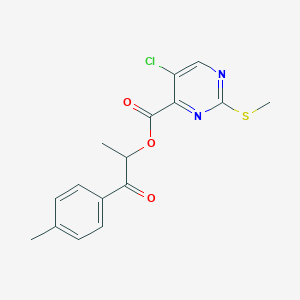
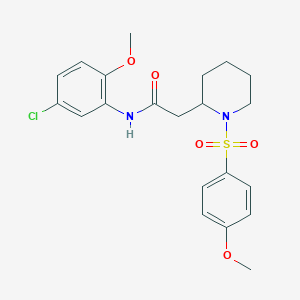
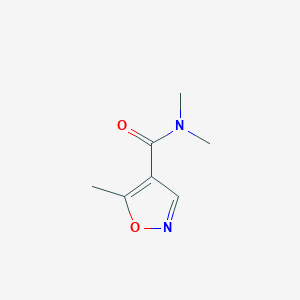

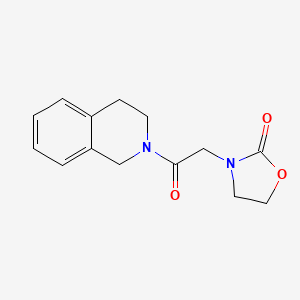
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)
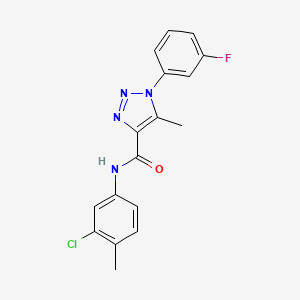

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)
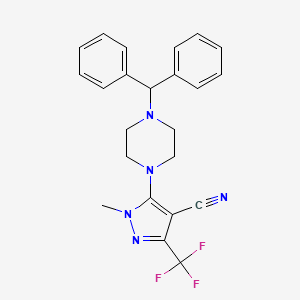
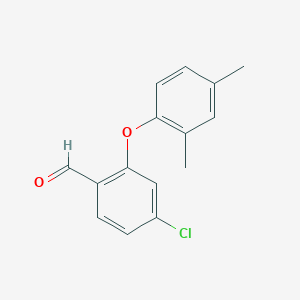
![1-(3-Nitrophenyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2613178.png)
